1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid

Description

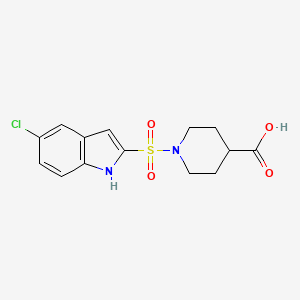

1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid is a heterocyclic compound combining an indole sulfonyl group and a piperidine carboxylic acid moiety. Its structure features a 5-chloro-substituted indole ring linked via a sulfonyl group to the piperidine-4-carboxylic acid backbone.

Properties

CAS No. |

919792-79-3 |

|---|---|

Molecular Formula |

C14H15ClN2O4S |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

1-[(5-chloro-1H-indol-2-yl)sulfonyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H15ClN2O4S/c15-11-1-2-12-10(7-11)8-13(16-12)22(20,21)17-5-3-9(4-6-17)14(18)19/h1-2,7-9,16H,3-6H2,(H,18,19) |

InChI Key |

MLBXPCNGFXPMNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the condensation of phenylhydrazine with a carbonyl compound . The piperidine ring can be introduced through a variety of methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group on the indole ring can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s ability to interact with enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Sulfonyl vs. Carbonyl Linkers

Heterocyclic Substitutions

Chlorine Positioning

- Chlorine at the 5-position on indole (target compound) vs. pyridine () alters steric and electronic environments. Indole’s fused aromatic system may enhance π-π stacking interactions in protein binding pockets compared to monocyclic pyridine.

Biological Activity

1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C16H19ClN2O4S

- Molecular Weight: 364.85 g/mol

- CAS Number: 1244855-45-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with inflammatory responses, particularly those involved in the cyclooxygenase (COX) pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Modulation of Signal Transduction Pathways : It may also affect signal transduction pathways related to cell proliferation and survival, particularly through modulation of the PI3K/Akt pathway, which is crucial in cancer biology.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Modulation of PI3K/Akt signaling |

Anti-inflammatory Effects

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties in preclinical models. It has been shown to reduce edema and inflammatory cytokine levels in animal models of arthritis.

Case Studies

- Study on Antitumor Efficacy : A recent study published in Bioorganic & Medicinal Chemistry Letters explored the efficacy of this compound against various cancer types. The results showed significant tumor growth inhibition in xenograft models when treated with the compound at doses correlating with its IC50 values in vitro .

- Inflammation Model : In a murine model of collagen-induced arthritis, treatment with this compound resulted in a marked reduction in joint swelling and histological signs of inflammation, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.